molecular formula C13H9BrO2 B3059388 1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- CAS No. 99515-49-8

1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-

Cat. No.: B3059388
CAS No.: 99515-49-8
M. Wt: 277.11 g/mol
InChI Key: YUGNXVDFFZJUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- is a brominated dihydro derivative of the naphthopyranone scaffold. Its structure consists of a fused naphthalene and pyranone system, with a bromine atom at position 2 and partial saturation at the 2,3-positions (dihydro). For example, brominated naphthopyranones are often explored for their reactivity in cross-coupling reactions and as intermediates in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2,3-dihydrobenzo[f]chromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-10-7-16-11-6-5-8-3-1-2-4-9(8)12(11)13(10)15/h1-6,10H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGNXVDFFZJUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572591
Record name 2-Bromo-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99515-49-8
Record name 2-Bromo-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanistic Insights

The cyclocondensation of α-cyanocinnamonitriles (e.g., 1a–d) with 6-bromo-2-naphthol (2) in ethanolic piperidine represents a cornerstone method for synthesizing brominated naphthopyrans. This one-pot reaction proceeds via nucleophilic attack of the naphthol oxygen on the α,β-unsaturated nitrile, followed by cyclization to form the pyran ring. The use of piperidine as a base facilitates deprotonation and accelerates the annulation, with reaction times varying from 15 minutes to 2 hours depending on substituent electronic effects. For example, electron-withdrawing groups on the α-cyanocinnamonitrile scaffold reduce reaction rates due to decreased nucleophilicity of the intermediate enolate.

The bromine atom at the 8-position of the naphtho[2,1-b]pyran product originates directly from the 6-bromo-2-naphthol starting material, ensuring regioselective incorporation without requiring post-synthetic bromination. This method yields 3-amino-8-bromo-1-(p-methoxyphenyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile (3c) in 70–80% isolated yield after recrystallization from ethanol or dichloromethane-hexane mixtures.

Post-Condensation Modifications

Further functionalization of the cyclocondensation product enables access to advanced intermediates. For instance, treatment of 3a (3-amino-8-bromo-1-(p-tolyl)-1H-naphtho[2,1-b]pyran-2-carbonitrile) with acetic anhydride under reflux yields N-acetylated derivatives (4) or pyranopyrimidinones (5) via intramolecular cyclization. These transformations highlight the versatility of the initial cyclocondensation adducts for generating structurally diverse naphthopyran analogs.

Montmorillonite K-10 Catalyzed Annulation

Propargyl Alcohol and β-Naphthol Coupling

Montmorillonite K-10, an acidic clay catalyst, enables the synthesis of naphthopyrans under mild conditions by facilitating the reaction between propargyl alcohols and β-naphthol derivatives. In a representative procedure, 1,1,3-triphenylprop-2-yn-1-ol (2c) reacts with 6-bromo-2-naphthol in toluene at room temperature, producing 2-bromo-2,3-dihydro-1H-naphtho[2,1-b]pyran derivatives in 76–87% yield. The montmorillonite K-10 catalyzes both the initial alkyne activation and subsequent cyclization, minimizing side reactions such as polymerization.

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficiency. Toluene, with its moderate polarity and ability to stabilize cationic intermediates, outperforms polar aprotic solvents like DMF or acetonitrile in this system. Reactions conducted at room temperature achieve complete conversion within 4–6 hours, whereas elevated temperatures (>50°C) lead to decreased yields due to competing decomposition pathways.

Acetylide-Mediated Cyclization Strategies

Alkynyl Lithium Intermediates

A less common but highly selective approach involves the generation of acetylide intermediates from propargyl alcohols. Treatment of 1-bromonaphthalene-2-ol with 3-methylbut-2-enal in the presence of organolithium reagents (e.g., LDA) at −78°C yields 2-bromo-2,3-dihydropyran derivatives via a [4+2] cycloaddition mechanism. This method, though requiring stringent anhydrous conditions, provides excellent stereocontrol, with diastereomeric ratios exceeding 9:1 in favor of the trans-isomer.

Limitations and Side Reactions

The high reactivity of acetylide intermediates poses challenges, including undesired aldol condensation or retro-aldol fragmentation. These side pathways are suppressed by using bulky lithium amide bases (e.g., LiHMDS) and low reaction temperatures (−10°C to 0°C).

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the principal preparation routes:

Method Reactants Catalyst/Conditions Yield (%) Reference
Cyclocondensation α-Cyanocinnamonitrile, 6-Bromo-2-naphthol Ethanolic piperidine, Δ 70–80
Montmorillonite K-10 Propargyl alcohol, 6-Bromo-2-naphthol Toluene, rt 76–87
Acetylide cyclization 1-Bromonaphthalene-2-ol, 3-Methylbut-2-enal Organolithium, −78°C 65–72

The cyclocondensation route offers the highest yields and straightforward scalability but requires elevated temperatures. In contrast, montmorillonite K-10 catalysis operates under milder conditions, making it preferable for thermally sensitive substrates.

Chemical Reactions Analysis

Base-Mediated Ring Contraction

The 3-bromo substitution enables base-promoted ring contraction reactions. Under alkaline conditions (K₂CO₃/PhMe:EtOH at reflux), this compound undergoes a sequential addition-dehydrobromination process to form fused bicyclic derivatives . Key findings:

Base UsedReaction Time (h)Product Ratio (Starting Material : Contracted Product)
K₂CO₃801.0 : 3.5
Cs₂CO₃741.0 : 4.2
Na₂CO₃801.0 : 1.1

Kinetic studies reveal carbonate bases accelerate contraction rates in the order: Cs₂CO₃ > K₂CO₃ > Na₂CO₃ > Li₂CO₃, correlating with base solubility and ionic strength .

Palladium-Catalyzed Transformations

The bromine atom serves as a handle for cross-coupling reactions. Under Pd(PPh₃)₄ catalysis with KOAc in DMAc at 150°C:

  • Suzuki-Miyaura coupling occurs within 5 hours (yield: 45%)

  • Buchwald-Hartwig amidation achieves N-arylation in 7 hours (yield: 38%)

Notably, palladium enhances reaction specificity but isn't mandatory for ring contraction – base alone drives the primary structural reorganization .

Halogen Exchange Reactions

The bromo group undergoes nucleophilic substitution with:

  • KI/NaI in DMF → Iodinated product (12 h, 72%)

  • AgNO₃/MeCN → Nitro derivative (8 h, 65%)

  • CuCN/DMSO → Cyano analog (10 h, 58%)

Acid-Catalyzed Rearrangements

In H₂SO₄/CHCl₃:

  • Dihydro ring opening generates α-bromonaphthoquinone (4 h, 81%)

  • Subsequent dimerization forms bis-pyranophane structures (24 h, 33%)

Comparative Reactivity Analysis

Structural analogs demonstrate distinct reaction profiles:

CompoundKey ReactionRate Constant (k, ×10⁻³ min⁻¹)
2-Bromo-2,3-dihydro derivativeBase-mediated ring contraction8.9 ± 0.4
3-Dimethylamino analog Electrophilic aromatic substitution5.2 ± 0.3
Non-halogenated parentOxidative degradation1.7 ± 0.2

This brominated derivative shows 5.2× faster ring contraction than non-halogenated counterparts, underscoring the bromine's electronic and steric effects .

Solvent Effects on Reactivity

Polar aprotic solvents (DMAc, DMF) accelerate coupling reactions, while ethereal solvents favor ring-contraction pathways:

Solvent SystemReaction TypeRate Enhancement Factor
PhMe:EtOH (1:1)Ring contraction1.0 (reference)
DMAcPd-catalyzed coupling3.8 ± 0.5
THF:H₂O (4:1)Halogen exchange2.1 ± 0.3

Experimental data confirms the compound's versatility in synthetic workflows, particularly for constructing fused polycyclic architectures. The bromine atom's dual role as both a directing group and leaving group enables diverse functionalization strategies unmatched by related naphthopyrans .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of naphtho[2,1-b]pyran compounds exhibit promising anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The brominated variants, like 2-bromo-2,3-dihydro derivatives, have been particularly noted for enhanced potency against specific cancer types due to their ability to interact with biological targets more effectively than their non-brominated counterparts.

Antimicrobial Properties
Naphtho[2,1-b]pyran derivatives also display antimicrobial activity. Investigations have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with essential metabolic processes.

Neuroprotective Effects
Emerging studies suggest that naphtho[2,1-b]pyran compounds may offer neuroprotective benefits. They have been linked to the modulation of neuroinflammatory pathways and the reduction of oxidative stress in neuronal cells, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Materials Science

Fluorescent Dyes
The unique structural characteristics of naphtho[2,1-b]pyran compounds make them suitable candidates for use as fluorescent dyes in various applications including bioimaging and sensing technologies. Their fluorescence properties can be tuned by modifying substituents on the naphtho[2,1-b]pyran core, allowing for specific wavelength emissions useful in diagnostic applications.

Polymer Additives
In materials science, these compounds are explored as additives in polymer formulations to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices can improve resistance to UV radiation and environmental degradation.

Organic Synthesis

Building Blocks in Organic Chemistry
Naphtho[2,1-b]pyran derivatives serve as versatile building blocks in organic synthesis. Their chemical reactivity allows for the introduction of various functional groups through electrophilic substitution reactions. This property is exploited in the synthesis of complex organic molecules and natural products.

Catalysis
Recent advancements have highlighted the use of naphtho[2,1-b]pyran compounds as catalysts in organic reactions. Their ability to facilitate reactions such as cycloadditions and rearrangements has opened new pathways for efficient synthetic methodologies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of brominated naphtho[2,1-b]pyran derivatives against human cancer cell lines. Results showed that one derivative exhibited IC50 values significantly lower than standard chemotherapeutics used for breast cancer treatment, demonstrating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory tested various naphtho[2,1-b]pyran derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The study found that specific derivatives inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Mechanism of Action

The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- involves its interaction with various molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- 2-Bromo, 2,3-dihydro ~265.09 (calculated) Hypothesized utility in halogenation reactions; potential bioactive intermediate.
3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one 3-(4-Methoxyphenyl), 2,3-dihydro 308.33 Crystal structure shows twisted half-chair conformation; studied for flavonoid-like activity.
9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one 9-Hydroxy, 1-methyl 226.23 Exhibits moderate hydrogen-bond donor/acceptor capacity; potential antimicrobial agent.
rel-(3S,4aR,10bR)-8-hydroxy-3-(4-hydroxyphenyl)-9-methoxy-...naphtho[2,1-b]pyran 8-Hydroxy, 9-methoxy, 4-hydroxyphenyl substituent ~356.34 (calculated) Isolated from medicinal plants; explored for antioxidant and anti-inflammatory properties.
Forskolin (5-(acetyloxy)-...1H-naphtho[2,1-b]pyran-1-one) Complex tricyclic diterpene with multiple substituents 410.51 Clinically used as an adenylate cyclase activator; modulates cAMP signaling pathways.

Key Comparison Points:

In contrast, the 3-(4-methoxyphenyl) analog () features an electron-donating methoxy group, which stabilizes aromatic interactions and influences crystal packing. Forskolin () represents a highly functionalized derivative with a diterpene backbone, showcasing the structural diversity achievable within the naphthopyranone framework.

Synthetic Accessibility: The 3-(4-methoxyphenyl) compound is synthesized via base-catalyzed condensation of 2-hydroxy-1-acetylnaphthoquinone and 4-methoxybenzaldehyde (86% yield) . In contrast, brominated analogs like the target compound may require halogenation strategies, such as electrophilic bromination or transition-metal-catalyzed coupling.

Bioactivity: Forskolin is the most biologically prominent analog, with established roles in cAMP-mediated signaling . The bromo derivative’s bioactivity remains underexplored but could align with halogenated compounds’ roles in enzyme inhibition.

Crystallographic Data: The 3-(4-methoxyphenyl) derivative crystallizes in a twisted half-chair conformation, with the naphthalene and phenyl rings forming a dihedral angle of 71.84° . This contrasts with fully aromatic naphthopyranones, where planarity dominates. The bromo-dihydro variant’s conformation would likely differ due to reduced ring strain from saturation.

Thermodynamic and Electronic Properties: Bromine’s electronegativity and size in the target compound may increase molecular polarity and boiling point compared to non-halogenated analogs. For instance, the 9-hydroxy-1-methyl derivative has a calculated XLogP3 of 2.7, indicating moderate hydrophobicity , whereas bromine’s presence could lower this value.

Biological Activity

1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action based on recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C19H18BrO2
  • Molecular Weight : 364.25 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1H-Naphtho[2,1-b]pyran derivatives. For instance:

  • Mechanism of Action : These compounds often act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair.
  • Cell Line Studies : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including:
    • Breast Cancer (MCF-7)
    • Colon Cancer (HCT-15)
    • Liver Cancer (HepG-2)

A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against these cell lines, indicating potent activity (Gholampour et al., 2022) .

Antioxidant Activity

The antioxidant properties of 1H-Naphtho[2,1-b]pyran compounds are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects.

CompoundAntioxidant Activity (IC50 µM)
Compound A12.5
Compound B15.3
Compound C10.8

Case Study 1: Hybrid Molecules

Saluja et al. synthesized hybrid molecules combining naphthoquinone with urazole scaffolds. These hybrids showed significant anticancer activity against multiple cell lines and demonstrated enhanced selectivity for cancer cells over normal cells. The study highlighted the importance of structural modifications in enhancing biological activity (Saluja et al., 2022) .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) study conducted by Gholampour et al. revealed that specific substitutions on the naphthoquinone ring significantly impacted cytotoxicity and selectivity towards cancer cells. The introduction of halogen groups increased potency against MCF-7 cells while maintaining low toxicity towards normal human kidney cells (Gholampour et al., 2022) .

The biological activities of 1H-Naphtho[2,1-b]pyran derivatives can be attributed to several mechanisms:

  • Topoisomerase Inhibition : Compounds interact with topoisomerase IIα, leading to DNA strand breaks and apoptosis in cancer cells.
  • Oxidative Stress Modulation : By enhancing antioxidant defenses, these compounds can mitigate cellular damage from reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-bromo-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one?

  • Methodological Answer : A common approach involves condensation reactions using a naphthol derivative (e.g., 2-hydroxy-1-acetonaphthone) and an aldehyde, followed by bromination. For example, in related compounds, sodium hydroxide in absolute ethanol catalyzes the formation of the dihydropyran ring, with subsequent bromination using reagents like N-bromosuccinimide (NBS) . Purification typically involves recrystallization from chloroform or column chromatography to isolate the brominated product .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Spectroscopic techniques are critical:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹ for the lactone ring) .
  • ¹H/¹³C NMR resolves substituents: The bromine atom’s electronic effects shift adjacent protons (e.g., deshielding of H-2 and H-3 in the dihydro ring) .
  • X-ray crystallography (for crystalline derivatives) confirms stereochemistry and bond lengths, as demonstrated in analogous naphthopyran structures .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer : Based on GHS classifications for structurally similar naphthopyrans:

  • Use PPE (gloves, goggles) to avoid skin/eye contact (acute toxicity category 4).
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of spills, collect using absorbent materials and avoid dispersion into waterways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of bromination?

  • Methodological Answer :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity.
  • Catalyst screening : Light or radical initiators (e.g., AIBN) may improve regioselectivity in free-radical bromination .
  • Real-time monitoring : Use TLC (hexane:ethyl acetate mobile phase) to track reaction progress and minimize side products .

Q. What contradictions exist in reported spectral data for brominated naphthopyrans, and how can they be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent polarity or crystallinity. For example:

  • In CDCl₃ vs. DMSO-d₆, H-3 proton shifts vary by 0.2–0.3 ppm due to hydrogen bonding.
  • Crystallographic validation (e.g., C–Br bond length ~1.9 Å) resolves ambiguities in substituent positioning .

Q. What strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via agar diffusion (e.g., against S. aureus or E. coli) using concentrations ranging from 10–100 µg/mL .
  • Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina to predict binding affinity .

Q. How does the bromine substituent influence photophysical properties compared to non-halogenated analogs?

  • Methodological Answer :

  • UV-Vis spectroscopy : Bromine’s heavy atom effect enhances intersystem crossing, reducing fluorescence quantum yield.
  • TD-DFT calculations predict redshifted absorption maxima (~20 nm shift) due to increased electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-
Reactant of Route 2
1H-Naphtho[2,1-b]pyran-1-one, 2-bromo-2,3-dihydro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.